Methyl 1,5-dimethyltriazole-4-carboxylate
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Description
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered ring, are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with azides or click reactions . For instance, a series of triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Triazole compounds can participate in a variety of chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, 1-Methylimidazole, a similar compound, is a colorless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids .Mechanism of Action
While the specific mechanism of action for “Methyl 1,5-dimethyltriazole-4-carboxylate” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
properties
IUPAC Name |
methyl 1,5-dimethyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIHQYNQHGPEFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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